(R)-1-(pyridin-4-yl)ethanol (CAS 27854-88-2) is a highly enantioenriched chiral heterocyclic building block characterized by a pyridine ring substituted at the 4-position with an (R)-configured 1-hydroxyethyl group. Commercially available at >98% enantiomeric excess (ee), it is a critical precursor in asymmetric synthesis, particularly for pharmaceuticals and advanced materials. Its primary procurement value lies in bypassing complex downstream chiral resolution steps, offering immediate processability for the synthesis of chiral 1-(4-pyridinyl)ethylamines, GPR119 receptor agonists, and highly stable chiral supramolecular copolymers.
Substituting (R)-1-(pyridin-4-yl)ethanol with its racemic counterpart (1-(pyridin-4-yl)ethanol) or positional isomers (such as the 2-pyridyl or 3-pyridyl analogs) severely compromises downstream utility. Using the racemate in pharmaceutical synthesis necessitates resource-intensive chiral high-performance liquid chromatography (HPLC) or biocatalytic deracemization, halving the theoretical yield of the target enantiomer and increasing process time[1]. Furthermore, substituting with 2-pyridyl or 3-pyridyl isomers alters the nitrogen atom's basicity and spatial orientation, destroying the linear coordination geometry required for specific supramolecular assemblies and altering the pharmacokinetic binding profiles of derived receptor agonists.
In the synthesis of stereospecific therapeutics, utilizing pre-resolved (R)-1-(pyridin-4-yl)ethanol (>98% ee) directly yields the active enantiomeric intermediate. By contrast, starting with racemic 1-(pyridin-4-yl)ethanol requires downstream chiral HPLC separation. This resolution step intrinsically caps the maximum theoretical yield of the desired enantiomer at 50% from the racemate, while introducing significant solvent and time costs. Procuring the >98% ee (R)-enantiomer ensures near-quantitative progression of the correct stereocenter into the final API framework[1].
| Evidence Dimension | Maximum theoretical yield of (R)-configured intermediate without resolution steps |
| Target Compound Data | ~100% progression of the (R)-stereocenter |
| Comparator Or Baseline | Racemic 1-(pyridin-4-yl)ethanol (max 50% yield of target enantiomer) |
| Quantified Difference | +50% absolute increase in usable chiral intermediate yield |
| Conditions | Standard asymmetric coupling or amination workflows without secondary chiral resolution |
Purchasing the enantiopure building block eliminates the need for costly and wasteful downstream chiral separation, directly doubling the effective throughput of the desired stereoisomer.
The synthesis of highly stable chiral (A)6-B supramolecular copolymers relies on the precise spatial arrangement of the coordinating nitrogen atom. (R)-1-(pyridin-4-yl)ethanol features a para-substituted nitrogen, providing a linear, unhindered vector for coordination. In contrast, positional isomers like (R)-1-(pyridin-2-yl)ethanol introduce significant steric hindrance near the coordination site and enforce a bent coordination geometry. This structural difference dictates that the 4-pyridyl variant successfully forms extended, rigid networks, whereas the 2-pyridyl analog fails to propagate the same stable architecture.
| Evidence Dimension | Coordination vector and steric hindrance at the binding site |
| Target Compound Data | Linear (180°) para-coordination with minimal steric bulk around the nitrogen |
| Comparator Or Baseline | (R)-1-(pyridin-2-yl)ethanol (ortho-coordination with high adjacent steric bulk) |
| Quantified Difference | Fundamental shift from linear network propagation to sterically hindered/bent coordination |
| Conditions | Self-assembly or metal-coordinated supramolecular polymerization |
Buyers developing advanced chiral materials or MOFs must select the 4-pyridyl isomer to ensure the linear structural propagation necessary for stable copolymer formation.
The production of chiral 1-(4-pyridinyl)ethylamines utilizes the corresponding alcohol as a starting material. When using (R)-1-(pyridin-4-yl)ethanol with >98% ee, stereospecific activation followed by amine displacement allows for predictable stereochemical transfer with minimal loss of optical purity. If a racemic mixture is used, the resulting amine product will suffer from a correspondingly low ee, rendering it unsuitable for stringent pharmaceutical applications where >95% ee is typically mandated. Alternatively, deracemization of the racemate requires complex biocatalytic cell cultures to achieve the pure (R)-form .
| Evidence Dimension | Enantiomeric purity of downstream amine derivatives |
| Target Compound Data | >95% ee in final amine product (when starting with >98% ee alcohol) |
| Comparator Or Baseline | Racemic or low-ee alcohol precursor (<50% ee) |
| Quantified Difference | >45% higher enantiomeric excess in the final functionalized product |
| Conditions | Stereospecific nucleophilic substitution (e.g., Mitsunobu amination) |
Procuring the high-ee (R)-enantiomer is mandatory for synthetic routes that rely on stereospecific transformations to produce optically pure amine derivatives.
(R)-1-(pyridin-4-yl)ethanol is the exact stereochemical building block required for constructing specific potent GPR119 agonists used in diabetes research, where the (R)-configuration is essential for optimal receptor binding affinity.
It serves as an ideal precursor for stereospecific amination protocols, enabling the high-yield production of chiral amine intermediates without the need for downstream chiral resolution.
The para-nitrogen provides the necessary linear coordination geometry, while the chiral center induces the required asymmetry, making it a critical monomer for highly stable (A)6-B supramolecular architectures .
Irritant